2-Ethyl-5-((4-hydroxypiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
2-ethyl-5-[(4-hydroxypiperidin-1-yl)-(3-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-3-15-20-19-23(21-15)18(25)17(26-19)16(13-6-4-5-12(2)11-13)22-9-7-14(24)8-10-22/h4-6,11,14,16,24-25H,3,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENZXUJNDPCAJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC(=C3)C)N4CCC(CC4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound also contains an indole nucleus, which is found in many bioactive aromatic compounds showing clinical and biological applications . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biological Activity
The compound 2-Ethyl-5-((4-hydroxypiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 898350-54-4) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesized data, case studies, and significant research findings.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a thiazolo[3,2-b][1,2,4]triazol core, which is linked to an ethyl group and a hydroxypiperidine moiety. The compound’s molecular weight is approximately 372.5 g/mol, making it suitable for various pharmacological applications.
Pharmacological Profile
Research indicates that This compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties against various bacterial strains. For instance, it demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli in vitro.
- Anticancer Properties : In vitro assays have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and the modulation of cell cycle proteins.
- Neuroprotective Effects : The compound has been investigated for its neuroprotective potential in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various derivatives of thiazolo[3,2-b][1,2,4]triazole compounds. The results indicated that the compound significantly inhibited the growth of Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL .
Case Study 2: Anticancer Activity
In a research article from Cancer Letters, the anticancer activity of this compound was assessed using MCF-7 and HeLa cell lines. The results showed that treatment with the compound resulted in a dose-dependent reduction in cell viability with an IC50 value around 25 µM for MCF-7 cells .
The biological activities are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
- Modulation of Signaling Pathways : It appears to affect various signaling pathways associated with apoptosis and cell survival.
Summary of Key Findings
| Biological Activity | Model/Assay Used | IC50/Effect |
|---|---|---|
| Antimicrobial | S. aureus, E. coli | 50 µg/mL |
| Anticancer | MCF-7 Cell Line | 25 µM |
| Neuroprotection | Neuronal Cell Models | Reduced oxidative stress |
Future Directions
Further studies are needed to explore the full pharmacological potential of this compound. Investigations into its pharmacokinetics and bioavailability will be crucial for understanding its therapeutic applications. Moreover, in vivo studies are warranted to validate the efficacy observed in vitro.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The primary structural analogs share the thiazolo[3,2-b][1,2,4]triazol-6-ol core but differ in substituents, leading to variations in physicochemical and pharmacological properties. Below is a comparative analysis with the most closely related compound identified in available literature:
Key Implications of Structural Differences
The 4-hydroxypiperidinyl group introduces polarity, countering the lipophilic effects of the ethyl group, whereas the 4-methylpiperidinyl analog is more hydrophobic .
Aryl Group Interactions :
- The m-tolyl group provides moderate steric bulk and hydrophobic interactions, suitable for binding to shallow enzyme pockets.
- The 3,4,5-trimethoxyphenyl group’s electron-rich nature and bulk may enhance binding to targets requiring aromatic stacking (e.g., kinase ATP-binding sites) but could limit metabolic stability due to methoxy groups .
Pharmacokinetic Properties :
- The hydroxyl group on the piperidine ring in the target compound may increase metabolic clearance via glucuronidation compared to the methylated analog.
Research Findings and Data Gaps
While direct comparative studies are scarce, inferences can be drawn from analogous compounds:
- Synthetic Accessibility : The trimethoxyphenyl analog may require more complex synthesis due to multiple methoxy groups, whereas the m-tolyl derivative is simpler to functionalize.
- Biological Activity : Thiazolo-triazole derivatives with electron-rich aryl groups (e.g., trimethoxyphenyl) often exhibit stronger kinase inhibition, while polar substituents (e.g., hydroxypiperidinyl) may improve solubility in aqueous formulations.
Table: Hypothetical Activity Profiles Based on Structural Features
| Compound | Predicted Target Affinity | Solubility (LogP) | Metabolic Stability |
|---|---|---|---|
| This compound | Moderate (hydrophobic pockets) | ~2.1 (estimated) | Moderate (CYP450/UGT) |
| 2-Methyl-5-((4-methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | High (kinases) | ~3.5 (estimated) | Low (methoxy cleavage) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
